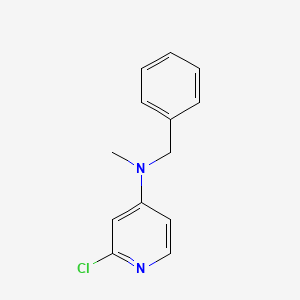

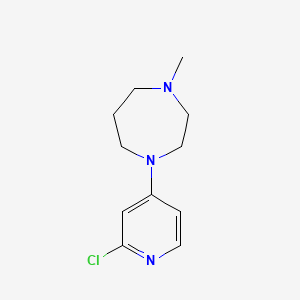

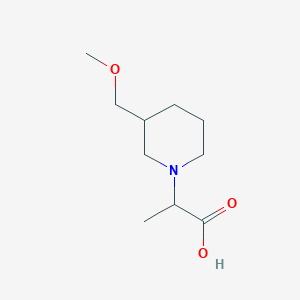

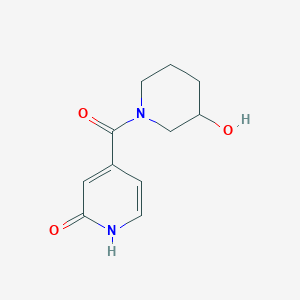

6-chloro-N-(2-phenylpropyl)pyridazin-3-amine

Descripción general

Descripción

6-chloro-N-(2-phenylethyl)pyridazin-3-amine is a chemical compound with the CAS Number: 919522-46-6 . It has a molecular weight of 233.7 . The IUPAC name for this compound is N-(6-chloro-3-pyridazinyl)-N-(2-phenylethyl)amine .

Molecular Structure Analysis

The InChI code for 6-chloro-N-(2-phenylethyl)pyridazin-3-amine is 1S/C12H12ClN3/c13-11-6-7-12(16-15-11)14-9-8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,14,16) .Physical And Chemical Properties Analysis

6-chloro-N-(2-phenylethyl)pyridazin-3-amine is a powder at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis of Pyridazinones : Pyridazinones, including compounds related to 6-chloro-N-(2-phenylpropyl)pyridazin-3-amine, have been synthesized from benzil monohydrazones, leading to new 3-aminoaryl pyridazines. These compounds were analyzed using NMR and mass spectra, although they showed limited antimicrobial activities (Alonazy, Al-Hazimi, & Korraa, 2009).

Herbicidal Applications : Certain pyridazinone derivatives, like 5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone (pyrazon), show herbicidal activity by inhibiting photosynthesis in plants, with some derivatives demonstrating additional properties like resistance to metabolic detoxification in plants (Hilton et al., 1969).

Development of Novel Ring Systems : Research includes the development of new pyridazinol[3,4-b][1,5]diazepine ring systems, showcasing the versatility of pyridazinone derivatives in creating novel chemical structures with potential pharmacological applications (Károlyházy, Horváth, & Mátyus, 2001).

Synthesis of 6-Amino-5-hydroxypyridazin-3(2H)-ones : A novel class of these compounds has been synthesized, further illustrating the chemical diversity and potential for creating a wide range of derivatives for various applications (Dragovich et al., 2008).

Biological and Pharmacological Research

Antiviral Potential : Some pyridazinone derivatives have been screened as HIV-1 reverse transcriptase inhibitors, suggesting potential antiviral applications. This highlights the pharmaceutical relevance of pyridazinone derivatives in targeting viral diseases (Heinisch et al., 1996).

Antimicrobial Activity : Various pyridazine derivatives, including those related to pyridazinones, have been synthesized and tested for antimicrobial activity against several microorganisms, though they often show limited effectiveness (El-Mariah, Hosny, & Deeb, 2006).

CNS Activities : Research on 6-chloro-2-benzoylimidazo[1,2-b] pyridazines, a structurally related group, investigated their ability to displace diazepam from rat brain plasma membranes, indicating potential central nervous system applications (Barlin et al., 1994).

Industrial Applications

- Corrosion Inhibition : Pyridazine derivatives have been studied for their effects on steel corrosion in acidic environments. Their ability to inhibit corrosion under certain conditions could be valuable in industrial applications (Olasunkanmi, Sebona, & Ebenso, 2017).

Mecanismo De Acción

Target of Action

Pyridazinone derivatives have been found to exhibit a wide range of pharmacological activities . .

Mode of Action

For example, some pyridazinone derivatives exhibit antihypertensive activity by virtue of their vasorelaxant property .

Biochemical Pathways

Pyridazinone derivatives have been reported to possess a wide range of biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

Given the broad spectrum of activities exhibited by pyridazinone derivatives, it’s likely that the compound could have multiple effects at the molecular and cellular level .

Safety and Hazards

Propiedades

IUPAC Name |

6-chloro-N-(2-phenylpropyl)pyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3/c1-10(11-5-3-2-4-6-11)9-15-13-8-7-12(14)16-17-13/h2-8,10H,9H2,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YESOTSBZGSTPBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC1=NN=C(C=C1)Cl)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.